molecular formula C9H19NO2 B13901506 1,1'-(2-Propen-1-ylimino)bis[2-propanol]

1,1'-(2-Propen-1-ylimino)bis[2-propanol]

Cat. No.: B13901506
M. Wt: 173.25 g/mol
InChI Key: JHHCQWBYIIKQGT-UHFFFAOYSA-N
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Description

1,1’-(2-Propen-1-ylimino)bis[2-propanol] is a chemical compound with the molecular formula C9H19NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two propanol groups linked by a propenyl-imino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Propen-1-ylimino)bis[2-propanol] typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide. The process is carried out in a high-pressure reactor under nitrogen atmosphere. The reaction conditions include maintaining a temperature of 60-80°C while continuously stirring. Propylene oxide is pumped into the reactor over a period of 1-5 hours, followed by raising the temperature to 80-100°C and maintaining it for an additional 1-5 hours .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and metering pumps to ensure precise control over the reaction conditions. The final product is obtained through rectification, which ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Propen-1-ylimino)bis[2-propanol] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The propenyl-imino group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Simpler alcohols and amines.

    Substitution: Halogenated derivatives and substituted amines.

Scientific Research Applications

1,1’-(2-Propen-1-ylimino)bis[2-propanol] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(2-Propen-1-ylimino)bis[2-propanol] involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The propenyl-imino group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. This interaction can lead to changes in the conformation and function of the target proteins, ultimately affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2-Propen-1-ylimino)bis[2-propanol] is unique due to its propenyl-imino linkage, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-[2-hydroxypropyl(prop-2-enyl)amino]propan-2-ol

InChI

InChI=1S/C9H19NO2/c1-4-5-10(6-8(2)11)7-9(3)12/h4,8-9,11-12H,1,5-7H2,2-3H3

InChI Key

JHHCQWBYIIKQGT-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC=C)CC(C)O)O

Origin of Product

United States

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